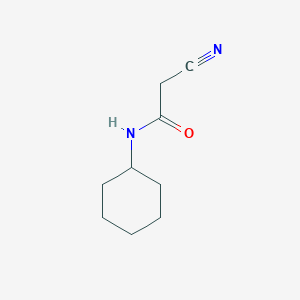

2-cyano-N-cyclohexylacetamide

Vue d'ensemble

Description

2-cyano-N-cyclohexylacetamide is an organic compound with the molecular formula C9H14N2O. It is typically a colorless to pale yellow crystalline solid. This compound is known for its stability and low solubility in water but good solubility in organic solvents. It has various applications in the field of chemistry, particularly in the synthesis of heterocyclic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-cyano-N-cyclohexylacetamide can be synthesized through the cyanoacetylation of cyclohexylamine with methyl cyanoacetate. The reaction typically involves stirring the reactants at room temperature without the use of solvents. The general procedure is as follows:

- Add methyl cyanoacetate (1.0-1.2 equivalents) and cyclohexylamine (1.0 equivalent) into a reaction vessel.

- Stir the mixture at room temperature for 24 hours.

- Filter the precipitate and wash it with cold diethyl ether.

- Dry the product under vacuum to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-cyclohexylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can take part in condensation reactions with aldehydes and ketones.

Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with bidentate reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used.

Condensation: Aldehydes or ketones in the presence of a base like piperidine.

Cyclization: Bidentate reagents like hydrazonoyl chloride in ethanolic sodium ethoxide solution.

Major Products

Substitution: Formation of substituted cyanoacetamides.

Condensation: Formation of β-ketoamides.

Cyclization: Formation of heterocyclic compounds such as pyrazoles and triazines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-cyano-N-cyclohexylacetamide exhibit significant antimicrobial properties. For instance, a series of synthesized compounds, including this compound derivatives, showed moderate to good activity against several pathogens, including bacteria and fungi. The most promising derivatives displayed inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values comparable to established antimicrobial agents .

Immunomodulatory Effects

In addition to antimicrobial properties, certain derivatives have shown immunomodulatory potential. Research indicated that specific compounds could enhance the activation of CD4+ and CD8+ T lymphocytes, suggesting a role in modulating immune responses . This could have implications for developing treatments for infections or autoimmune diseases.

Material Science

Polymer Synthesis

this compound has been utilized in the synthesis of novel polymers with enhanced properties. A recent study reported the creation of polymer nanospheres incorporating this compound, which exhibited excellent electrochemical performance and antibacterial activity. These nanospheres were synthesized through microemulsion polymerization techniques, demonstrating potential applications in energy storage devices such as supercapacitors .

Molecular Docking Studies

The interaction of this compound with various biological targets has been explored through molecular docking simulations. These studies provide insights into the binding affinities of the compound and its derivatives, facilitating the design of more effective therapeutic agents .

Synthetic Chemistry

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of fused heterocycles via reactions with nitrogen nucleophiles. This synthetic utility expands its application in developing new chemical entities with potential pharmacological activities . The versatility of this compound allows for the creation of complex structures that may exhibit unique biological activities.

Structural Analysis

Crystal Structure Determination

The crystal structure of this compound has been elucidated through X-ray crystallography, providing valuable information about its molecular geometry and interactions. Understanding the crystal structure is crucial for predicting the compound's reactivity and interactions with biological targets .

Mécanisme D'action

The mechanism of action of 2-cyano-N-cyclohexylacetamide involves its ability to act as a precursor in the formation of heterocyclic compounds. The cyano and carbonyl groups facilitate reactions with various reagents, leading to the formation of biologically active molecules. These molecules can interact with specific molecular targets and pathways, depending on their structure and functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-cyano-N-cyclopropylacetamide

- 2-cyano-N-(2,2-dimethoxyethyl)acetamide

- 2-cyano-N-(2-pyridyl)acetamide

Uniqueness

2-cyano-N-cyclohexylacetamide is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with distinct biological activities compared to its analogs.

Activité Biologique

2-Cyano-N-cyclohexylacetamide (C9H14N2O), a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various applications.

The synthesis of this compound typically involves a three-component reaction that integrates cyanoacetic acid derivatives with cyclohexylamine. The process is characterized by its efficiency and the ability to produce high yields of the compound. The structural formula can be represented as follows:

This compound is classified under cyanoacetamides, which are known for their reactivity and ability to form various derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and insecticidal properties. A study highlighted its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, where it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins involved in disease pathways. These studies reveal that the compound binds effectively to active sites of enzymes related to bacterial resistance and cancer proliferation, indicating its potential as a lead compound for drug development .

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A recent study evaluated the effectiveness of this compound against multidrug-resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative therapeutic agent in treating resistant infections.

- Anticancer Activity : Another investigation focused on its effects on breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity .

Propriétés

IUPAC Name |

2-cyano-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURWLUVLDBYUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351652 | |

| Record name | 2-cyano-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-38-6 | |

| Record name | 2-Cyano-N-cyclohexylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N-CYCLOHEXYL-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-cyano-N-cyclohexylacetamide in recent research?

A1: this compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. Studies demonstrate its utility in producing various derivatives, including aminopyrazoles, pyrazoles, benzimidazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. [, , ] These heterocycles are prominent in medicinal chemistry due to their potential biological activities.

Q2: Can you describe a specific reaction involving this compound and its outcome?

A2: One study [] describes reacting this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. This reaction yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. This intermediate is then utilized in further reactions with hydrazine derivatives to produce various pyrazole derivatives.

Q3: Have any computational studies been conducted on compounds derived from this compound?

A3: Yes, density functional theory (DFT) calculations have been employed to analyze the equilibrium geometry of novel fused pyrazoles synthesized from this compound. [, ] These studies investigated parameters such as total energy, HOMO/LUMO energy levels, and Mulliken atomic charges. Such computational analyses contribute to understanding the reactivity and potential applications of these newly synthesized compounds.

Q4: Are there any studies investigating the material properties of polymers incorporating this compound derivatives?

A4: Research has explored incorporating a derivative of this compound, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (CHAA), into polymeric nanospheres. [] These nanospheres, synthesized via microemulsion polymerization, were characterized using techniques like FT-IR, TEM, TGA, and H1NMR. The study revealed that these nanospheres possess good electrochemical performance and thermal stability, highlighting the potential of incorporating this compound derivatives into functional materials.

Q5: Is there structural information available for this compound?

A5: While specific spectroscopic data might be limited in the provided context, a study [] reports the crystal structure of this compound. Access to the crystal structure provides crucial information about the compound's three-dimensional arrangement, bond lengths, and bond angles. This information can be valuable for understanding its reactivity and designing further synthetic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.